molecular formula C10H14BrN3 B15055540 5-Bromo-3-(piperidin-4-yl)pyridin-2-amine

5-Bromo-3-(piperidin-4-yl)pyridin-2-amine

Cat. No.: B15055540
M. Wt: 256.14 g/mol
InChI Key: BAKXIVLEYCHZMB-UHFFFAOYSA-N
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Description

5-Bromo-3-(piperidin-4-yl)pyridin-2-amine is a chemical compound with the molecular formula C10H14BrN3. It is a brominated derivative of pyridine, featuring a piperidine ring attached to the pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(piperidin-4-yl)pyridin-2-amine typically involves the bromination of a pyridine derivative followed by the introduction of the piperidine moiety. One common method involves the following steps:

    Bromination: The starting material, 2-aminopyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Piperidine Introduction: The brominated intermediate is then reacted with piperidine under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(piperidin-4-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

5-Bromo-3-(piperidin-4-yl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-(piperidin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidine ring play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-(piperidin-1-yl)pyridin-2-amine: This compound has a similar structure but with the piperidine ring attached at a different position.

    2-Aminopyridine Derivatives: These compounds share the pyridine core and can undergo similar chemical reactions.

Uniqueness

5-Bromo-3-(piperidin-4-yl)pyridin-2-amine is unique due to the specific positioning of the bromine atom and the piperidine ring, which confer distinct chemical and biological properties. This uniqueness makes it valuable in the development of novel therapeutic agents and in various research applications .

Properties

Molecular Formula

C10H14BrN3

Molecular Weight

256.14 g/mol

IUPAC Name

5-bromo-3-piperidin-4-ylpyridin-2-amine

InChI

InChI=1S/C10H14BrN3/c11-8-5-9(10(12)14-6-8)7-1-3-13-4-2-7/h5-7,13H,1-4H2,(H2,12,14)

InChI Key

BAKXIVLEYCHZMB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(N=CC(=C2)Br)N

Origin of Product

United States

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